An In-depth Technical Guide to the Basic Properties of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
An In-depth Technical Guide to the Basic Properties of 1,3-Dimethylimidazolidin-2-imine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental basic properties of 1,3-Dimethylimidazolidin-2-imine hydrochloride (DMIMI-HCl), a cyclic guanidinium salt of significant interest in various chemical and pharmaceutical research domains. This document moves beyond a simple recitation of data, offering insights into the underlying chemical principles and practical considerations for its use in a laboratory setting.
Introduction: The Significance of a Cyclic Guanidinium Moiety
1,3-Dimethylimidazolidin-2-imine hydrochloride belongs to the class of cyclic guanidinium salts. The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a key functional group in a variety of natural and synthetic molecules. The high basicity of the parent imine is a direct consequence of the resonance stabilization of its protonated form, the guanidinium cation. This inherent stability and positive charge at physiological pH make guanidinium-containing molecules valuable in medicinal chemistry for applications such as cell-penetrating peptides and as pharmacophores in various drug candidates. Understanding the fundamental properties of DMIMI-HCl is therefore crucial for its effective application and for the design of novel molecules with tailored characteristics.
Physicochemical Properties: A Quantitative Overview
The basic properties of 1,3-Dimethylimidazolidin-2-imine hydrochloride are summarized in the table below. These parameters are critical for its handling, formulation, and application in experimental work.
| Property | Value | Source |
| IUPAC Name | 1,3-dimethylimidazolidin-2-iminium chloride | [PubChem][1] |
| Synonyms | 1,3-Dimethylimidazolidin-2-imine;hydrochloride | [PubChem][1] |
| CAS Number | 87954-60-7 | [Sigma-Aldrich] |
| Molecular Formula | C₅H₁₂ClN₃ | [PubChem][1] |
| Molecular Weight | 149.62 g/mol | [PubChem][1] |
| Physical Form | White to yellow powder or crystals | [Sigma-Aldrich] |
Basicity and pKa: The Core of its Chemical Character
The most defining characteristic of 1,3-Dimethylimidazolidin-2-imine is its strong basicity. The hydrochloride salt is the stable, isolable form of the protonated imine. The basicity of the free imine is quantified by the pKa of its conjugate acid, the 1,3-dimethylimidazolidin-2-iminium cation.
For context, the pKa values of other cyclic guanidine organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been reported to be as high as 26 in THF.[3] This suggests that 1,3-Dimethylimidazolidin-2-imine is a very strong base, and its hydrochloride salt will be a stable, non-hygroscopic solid.
Experimental Protocol: Determination of pKa via Potentiometric Titration
A robust method for experimentally determining the pKa of 1,3-Dimethylimidazolidin-2-imine hydrochloride involves potentiometric titration.
Objective: To determine the pKa of the conjugate acid of 1,3-Dimethylimidazolidin-2-imine.
Materials:
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1,3-Dimethylimidazolidin-2-imine hydrochloride
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Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Deionized water, boiled to remove dissolved CO₂
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pH meter with a calibrated glass electrode
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Magnetic stirrer and stir bar
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Burette
Procedure:
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Sample Preparation: Accurately weigh a sample of 1,3-Dimethylimidazolidin-2-imine hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
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Titration: Slowly add the standardized NaOH solution in small increments from the burette while continuously monitoring the pH. Record the volume of NaOH added and the corresponding pH value after each addition.
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Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the protonated imine has been neutralized.
Causality Behind Experimental Choices:
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Using CO₂-free water is crucial to prevent the formation of carbonic acid, which would interfere with the accurate determination of the equivalence point.
-
Standardized solutions of acid and base are essential for accurate molar calculations.
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Potentiometric titration provides a more precise determination of the equivalence point compared to using a colorimetric indicator.
Solubility Profile
As a hydrochloride salt, 1,3-Dimethylimidazolidin-2-imine hydrochloride is expected to be readily soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in aprotic polar solvents like DMSO and DMF is also anticipated to be significant. However, quantitative solubility data is not widely published. The following table provides a qualitative solubility profile based on general chemical principles.
| Solvent | Expected Solubility | Rationale |
| Water | High | The ionic nature of the salt and the potential for hydrogen bonding with water molecules. |
| Methanol | High | A polar protic solvent capable of solvating both the cation and the anion. |
| Ethanol | High | Similar to methanol, though potentially slightly lower due to decreased polarity. |
| DMSO | Moderate to High | A polar aprotic solvent with a high dielectric constant, capable of solvating cations effectively. |
| Dichloromethane | Low | A nonpolar solvent that is generally poor at solvating charged species. |
| Hexane | Insoluble | A nonpolar solvent. |
Experimental Workflow: Determination of Solubility
Caption: Workflow for determining the solubility of DMIMI-HCl.
Stability and Handling
1,3-Dimethylimidazolidin-2-imine hydrochloride is a stable solid under standard laboratory conditions. Commercial suppliers recommend storing it in a dry and well-ventilated area in a tightly closed container under an inert atmosphere at room temperature. As a salt of a strong base and a strong acid, its aqueous solutions are expected to be near neutral. However, the stability can be influenced by strong acidic or basic conditions and elevated temperatures.
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Thermal Stability: While specific decomposition data is not available, guanidinium salts are generally thermally stable.
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pH Stability: In highly alkaline solutions, the hydrochloride salt will be deprotonated to the free imine, which may be less stable over time. In strongly acidic solutions, the guanidinium cation is expected to be stable.
Spectroscopic Characterization: ¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information for the structural confirmation and purity assessment of 1,3-Dimethylimidazolidin-2-imine hydrochloride. While a published spectrum for this specific compound was not found in the conducted searches, a predicted spectrum can be inferred based on the chemical structure and data from related imidazolidine derivatives.[4]
Predicted ¹H NMR Chemical Shifts (in D₂O):
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N-CH ₃ | ~3.0 | Singlet | 6H |
| -CH ₂-CH ₂- | ~3.8 | Singlet | 4H |
| NH (exchangeable) | Variable | Broad Singlet | 2H |
Rationale for Predicted Shifts:
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The N-methyl protons are expected to appear as a singlet around 3.0 ppm.
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The four protons of the ethylene backbone are in a chemically equivalent environment and are expected to appear as a singlet around 3.8 ppm. In some substituted imidazolidines, these protons can show more complex splitting patterns.[4]
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The two acidic N-H protons of the iminium group will be exchangeable with D₂O and may appear as a broad singlet or not be observed at all.
Synthesis
A specific, detailed synthesis protocol for 1,3-Dimethylimidazolidin-2-imine hydrochloride was not found in the performed searches. However, a plausible synthetic route can be inferred from the synthesis of related compounds. A common method for the formation of the imidazolidin-2-imine core involves the reaction of a corresponding diamine with a cyanogen halide or a similar electrophilic carbon source. A one-pot synthesis of a related thiazolidin-2-imine from its hydrochloride precursor has been described, which involves neutralizing the hydrochloride with a base before reaction.[5]
Conceptual Synthetic Pathway
Caption: A plausible synthetic route to DMIMI-HCl.
Conclusion
References
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Briš, A., Glasovac, Z., & Margetić, D. (2020). Gas-phase basicity of cyclic guanidine derivatives – a DFT study. RSC Advances, 10(73), 45045-45054. [Link]
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Briš, A., Glasovac, Z., & Margetić, D. (2020). Gas-phase basicity of cyclic guanidine derivatives – a DFT study. ResearchGate. [Link]
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PubChem. (n.d.). 1,3-Dimethylimidazolidin-2-imine hydrochloride. Retrieved from [Link]
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Waymouth, R. M., et al. (2009). Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene?. Journal of the American Chemical Society, 131(46), 16676–16685. [Link]
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Contreras, R., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, 60(1), 145-156. [Link]
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